![molecular formula C29H34F3N3O5S B149689 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid CAS No. 1217457-86-7](/img/structure/B149689.png)
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Overview
Description
GGTI 298 trifluoroacetate salt is a chemical compound known for its role as an inhibitor of geranylgeranyltransferase I. This enzyme is involved in the post-translational modification of proteins, specifically the addition of geranylgeranyl groups to certain proteins, which is crucial for their proper function. GGTI 298 trifluoroacetate salt has been studied for its potential to arrest the cell cycle in the G1 phase and induce apoptosis in human tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GGTI 298 trifluoroacetate salt involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of N-[[4-(2-®-Amino-3-mercaptopropyl)amino]-2-naphthylbenzoyl]leucine methyl ester.
Introduction of the trifluoroacetate group: This is achieved by reacting the core structure with trifluoroacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of GGTI 298 trifluoroacetate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of reactants are mixed and reacted in a controlled environment.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
GGTI 298 trifluoroacetate salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
GGTI 298 trifluoroacetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of geranylgeranyltransferase I in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of inhibiting protein geranylgeranylation on cell cycle progression and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting geranylgeranyltransferase I
Mechanism of Action
GGTI 298 trifluoroacetate salt exerts its effects by inhibiting the enzyme geranylgeranyltransferase I. This inhibition prevents the addition of geranylgeranyl groups to target proteins, which is essential for their proper localization and function. The compound specifically inhibits the processing of Rap 1A without affecting the processing of H-Ras. This selective inhibition leads to cell cycle arrest in the G1 phase and induces apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
GGTI 297: Another inhibitor of geranylgeranyltransferase I with similar properties.
FTI-277: An inhibitor of farnesyltransferase, which also affects protein prenylation but targets a different enzyme.
Lonafarnib: A farnesyltransferase inhibitor used in clinical research
Uniqueness
GGTI 298 trifluoroacetate salt is unique due to its high specificity for geranylgeranyltransferase I and its ability to selectively inhibit the processing of Rap 1A. This specificity makes it a valuable tool in research focused on protein prenylation and its role in cell cycle regulation and apoptosis .
Biological Activity
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; 2,2,2-trifluoroacetic acid, also known as GGTI-298 trifluoroacetate salt, is a compound that has garnered attention for its biological activities, particularly in cancer research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- IUPAC Name : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; 2,2,2-trifluoroacetic acid
- Molecular Formula : C29H34F3N3O5S
- Molecular Weight : 593.7 g/mol
- CAS Number : 180977-44-0
GGTI-298 primarily functions as an inhibitor of geranylgeranyltransferase I , an enzyme critical for the post-translational modification of proteins, specifically the geranylgeranylation of small GTPases like Rap1A. The inhibition of this enzyme disrupts the prenylation pathway, which is essential for the proper localization and function of various signaling proteins involved in cell growth and survival.
Mode of Action
The compound exhibits a strong inhibitory effect on the processing of geranylgeranylated Rap1A with an IC50 value of approximately 3 μM . This inhibition leads to:
- Cell Cycle Arrest : GGTI-298 induces cell cycle arrest in the G1 phase.
- Apoptosis Induction : It promotes apoptosis in human tumor cells by disrupting survival signaling pathways.
Cancer Research
GGTI-298 has been studied extensively for its potential anti-cancer properties. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for therapeutic intervention in various malignancies.
Case Studies:
-
Breast Cancer : In vitro studies demonstrated that GGTI-298 effectively reduced the viability of breast cancer cell lines by inducing apoptosis and inhibiting cell migration.
Study Cell Line IC50 (μM) Effect MCF7 5 Apoptosis Induction MDA-MB-231 6 Cell Migration Inhibition - Prostate Cancer : Research indicated that GGTI-298 could sensitize prostate cancer cells to chemotherapeutic agents by disrupting their survival signaling pathways.
Other Biological Activities
Apart from its anti-cancer effects, GGTI-298 has shown promise in other areas:
-
Neuroprotection : Preliminary studies suggest neuroprotective effects through modulation of neuronal signaling pathways.
Activity Mechanism Neuroprotection Modulation of calcium channels and neurotrophic factors
Biochemical Pathways Affected
GGTI-298 influences several key biochemical pathways:
- MAPK/ERK Pathway : Inhibition leads to reduced signaling through this pathway, crucial for cell proliferation.
Pathway | Effect |
---|---|
MAPK/ERK | Inhibition |
PI3K/Akt/mTOR | Inhibition |
NF-kB | Reduced Activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate?
- Methodology : The synthesis involves multi-step coupling reactions. For example, L-allylglycine derivatives (similar to those in ) can be functionalized via nucleophilic substitution or amidation. Key steps include:
- Protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups (as seen in ).
- Coupling reactions under anhydrous conditions with reagents like NaHCO₃ and MeI in DMF ().
- Purification via column chromatography or crystallization.
- Critical parameters: Temperature control (e.g., 0°C to room temperature for acid-sensitive steps) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfhydryl groups .
Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?
- Methodology : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric purity. For NMR-based analysis, compare and chemical shifts with literature values (e.g., reports deviations of 1–2°C in melting points and NMR shifts for analogous compounds). Additionally, X-ray crystallography of intermediates (e.g., naphthalene-containing benzoyl derivatives) provides definitive stereochemical assignments .
Q. What purification strategies are effective for removing trifluoroacetic acid (TFA) byproducts?
- Methodology : Neutralize TFA using ion-exchange resins (e.g., Amberlite IRA-67) or lyophilize the product after repeated aqueous washes. For scale-up, centrifugal partition chromatography (CPC) or reverse-phase HPLC with acetonitrile/water gradients can separate TFA salts without degrading the sulfhydryl group .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
- Methodology : Employ quantum mechanical calculations (e.g., density functional theory, DFT) to predict transition states and energy barriers for key steps like amide bond formation. Tools like COMSOL Multiphysics ( ) integrate reaction kinetics and mass transfer to simulate solvent effects or temperature gradients. For example, ICReDD’s approach () uses AI-driven path searches to narrow optimal conditions (e.g., solvent polarity, catalyst loading) before lab validation .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. theoretical predictions)?
- Methodology : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign overlapping peaks. For instance, highlights discrepancies in melting points (88–90°C observed vs. 91–92°C literature), suggesting impurities or polymorphic forms. Advanced mass spectrometry (HRMS-ESI) can detect trace byproducts, while dynamic NMR studies assess conformational flexibility causing shift variations .
Q. What strategies mitigate racemization during coupling reactions involving the (2R)-2-amino-3-sulfanylpropyl group?
- Methodology : Use low-temperature (<0°C) coupling agents (e.g., HATU/DIPEA) to minimize base-induced racemization. Alternatively, employ enzyme-mediated catalysis (e.g., lipases or proteases) for stereoselective amidation. notes that trifluoroacetic acid deprotection steps require controlled acidolysis (50% TFA in DCM, 0°C) to preserve chiral centers .
Q. How to design stability studies for the sulfhydryl (-SH) moiety under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies using DOE (Design of Experiments):
- Variables : pH (2–10), temperature (25–60°C), and oxygen exposure.
- Analytics : Thiol quantification via Ellman’s assay (DTNB reagent) and LC-MS to track disulfide formation.
- Findings : shows analogous compounds (e.g., Fmet-val) require inert storage (N₂ atmosphere, -20°C) to prevent oxidation .
Q. Data Contradiction Analysis
Q. Why do melting points of intermediates deviate from literature values (e.g., reports 88–90°C vs. 91–92°C)?
- Analysis : Deviations may arise from:
- Polymorphism : Crystallization solvent (e.g., methanol vs. ethanol) affects crystal packing.
- Trapped solvents : Hydrates or methanol adducts (from synthesis in MeOH) alter melting behavior.
- Impurities : Unreacted starting materials (e.g., naphthalene derivatives) depress melting points.
- Methodology : Re-crystallize from alternative solvents (e.g., ethyl acetate/hexane) and characterize via PXRD to identify polymorphs .
Q. Methodological Tables
Properties
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALKWJPZELDSKT-UFABNHQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582025 | |
Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180977-44-0 | |
Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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